molecular formula C17H27BrN2O9 B606376 Bromoacetamido-PEG4-NHS ester CAS No. 1260139-70-5

Bromoacetamido-PEG4-NHS ester

Cat. No.: B606376
CAS No.: 1260139-70-5
M. Wt: 483.31
InChI Key: BONNYNBXMCRXBJ-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG4-NHS ester: is a polyethylene glycol (PEG) linker containing a bromide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mechanism of Action

Target of Action

Bromoacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .

Mode of Action

The compound contains two functional groups: a bromide group and an NHS ester . The bromide group acts as a leaving group for nucleophilic substitution reactions . The NHS ester, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

This compound, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By selectively targeting proteins for degradation, PROTACs can modulate biochemical pathways in a way that traditional inhibitors cannot .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby improving its bioavailability .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways, potentially leading to therapeutic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester . Additionally, the compound’s stability and efficacy can be affected by temperature and the presence of other reactive species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-NHS ester typically involves the following steps:

    PEGylation: The PEG chain is introduced to increase solubility and biocompatibility.

    NHS Ester Formation: The NHS ester is formed to facilitate the labeling of primary amines.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromide group undergoes nucleophilic substitution reactions, often with thiol groups in proteins.

    Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents.

    Amide Bond Formation: Primary amines are used as nucleophiles, and the reaction is often performed in buffered aqueous solutions.

Major Products:

Scientific Research Applications

Chemistry:

    Linker Molecule: Used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates.

Biology:

    Protein Labeling: Utilized for labeling proteins and peptides, facilitating studies on protein interactions and functions.

    Oligonucleotide Modification: Employed in the modification of oligonucleotides for various biological assays.

Medicine:

    Drug Delivery: Used in the development of drug delivery systems, enhancing the solubility and stability of therapeutic agents.

    Diagnostic Tools: Incorporated into diagnostic assays for the detection of specific biomolecules.

Industry:

Comparison with Similar Compounds

    Bromoacetamido-PEG2-NHS ester: Contains a shorter PEG chain, resulting in different solubility and biocompatibility properties.

    3-(2-Bromoacetamido)propanoic acid NHS ester: Lacks the PEG spacer, affecting its solubility and reactivity.

Uniqueness: Bromoacetamido-PEG4-NHS ester is unique due to its combination of a hydrophilic PEG spacer, a bromide group, and an NHS ester. This combination enhances its solubility, reactivity, and versatility in various applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONNYNBXMCRXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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